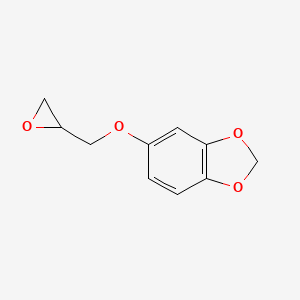![molecular formula C10H18O2 B1317151 双环[2.2.2]辛烷-1,4-二基二甲醇 CAS No. 826-45-9](/img/structure/B1317151.png)
双环[2.2.2]辛烷-1,4-二基二甲醇
描述
“Bicyclo[2.2.2]octane-1,4-diyldimethanol” is a chemical compound with the CAS Number: 826-45-9 . It has a molecular weight of 170.25 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of “Bicyclo[2.2.2]octane-1,4-diyldimethanol” involves the use of lithium aluminium tetrahydride in diethyl ether under an inert atmosphere . The reaction is refluxed for 4 hours .Molecular Structure Analysis
The molecular formula of “Bicyclo[2.2.2]octane-1,4-diyldimethanol” is C10H18O2 . The InChI Key is DLBHMXBDKPROEG-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“Bicyclo[2.2.2]octane-1,4-diyldimethanol” is a solid at room temperature . It has a molecular weight of 170.25 . The compound is very soluble with a solubility of 9.47 mg/ml .科学研究应用
分子机器的合成
双环[2.2.2]辛烷-1,4-二基二甲醇被用于合成分子机器。 这些结构可以在特定刺激下执行机械运动,并有望创造具有动态功能的先进材料 .
功能材料的开发
该化合物作为功能材料开发中的构建模块。 其独特的结构有利于创建具有特定性能的材料,例如增强强度、柔韧性或导电性 .
药物研究
在药物研究中,双环[2.2.2]辛烷-1,4-二基二甲醇可以作为合成药物分子的前体。 其刚性结构可用于影响所得活性药物成分的三维形状 .
高分子化学
该化合物在高分子化学中得到应用,可以将其掺入聚合物中以改变其性能。 例如,它可用于增加聚合物的刚性或耐久性 .
催化剂设计
研究人员使用双环[2.2.2]辛烷-1,4-二基二甲醇来设计催化剂。 该化合物的框架可以被功能化以创建催化剂,促进各种化学反应 .
先进涂层技术
由于其稳定性和独特的化学性质,该化合物在先进的涂层技术中得到了探索。 它可以促进开发对环境因素具有更高抵抗力的涂层 .
纳米技术
在纳米技术中,双环[2.2.2]辛烷-1,4-二基二甲醇因其形成纳米结构的潜力而被研究。 这些纳米结构可用于各种应用,包括药物递送系统和电子设备 .
光学和电子应用
该化合物的结构在光学和电子应用中具有优势。 它可用于创建具有特定光学性质或可以更有效地导电的材料 .
安全和危害
作用机制
Mode of Action
The mode of action of Bicyclo[2.2.2]octane-1,4-diyldimethanol is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes remain to be elucidated.
Biochemical Pathways
There is limited information available on the specific biochemical pathways affected by Bicyclo[2.2.2]octane-1,4-diyldimethanol
生化分析
Biochemical Properties
Bicyclo[2.2.2]octane-1,4-diyldimethanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as alcohol dehydrogenases and oxidoreductases. These interactions typically involve the hydroxyl groups of Bicyclo[2.2.2]octane-1,4-diyldimethanol, which can act as substrates for enzymatic oxidation or reduction reactions. The nature of these interactions often involves the formation of hydrogen bonds between the hydroxyl groups of the compound and the active sites of the enzymes .
Cellular Effects
Bicyclo[2.2.2]octane-1,4-diyldimethanol has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with cell surface receptors or intracellular signaling molecules. This interaction can lead to changes in gene expression, either by activating or repressing specific genes. Additionally, Bicyclo[2.2.2]octane-1,4-diyldimethanol can impact cellular metabolism by serving as a substrate for metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of Bicyclo[2.2.2]octane-1,4-diyldimethanol involves its binding interactions with biomolecules. The hydroxyl groups of the compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, Bicyclo[2.2.2]octane-1,4-diyldimethanol can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bicyclo[2.2.2]octane-1,4-diyldimethanol can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that Bicyclo[2.2.2]octane-1,4-diyldimethanol is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or exposure to light. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Bicyclo[2.2.2]octane-1,4-diyldimethanol vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, Bicyclo[2.2.2]octane-1,4-diyldimethanol can exhibit toxic or adverse effects, including cellular toxicity, disruption of metabolic pathways, and negative impacts on organ function. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
Bicyclo[2.2.2]octane-1,4-diyldimethanol is involved in various metabolic pathways. It can be metabolized by enzymes such as alcohol dehydrogenases, leading to the formation of intermediate metabolites. These metabolites can further participate in other biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell. The compound’s interaction with cofactors such as NAD+ or NADH is also crucial for its role in metabolic processes .
Transport and Distribution
The transport and distribution of Bicyclo[2.2.2]octane-1,4-diyldimethanol within cells and tissues involve specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of Bicyclo[2.2.2]octane-1,4-diyldimethanol within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
Bicyclo[2.2.2]octane-1,4-diyldimethanol exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and metabolic activity. Alternatively, it may be found in the cytoplasm or nucleus, where it can interact with various biomolecules and affect cellular processes .
属性
IUPAC Name |
[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-7-9-1-2-10(8-12,5-3-9)6-4-9/h11-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBHMXBDKPROEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530170 | |
| Record name | (Bicyclo[2.2.2]octane-1,4-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
826-45-9 | |
| Record name | (Bicyclo[2.2.2]octane-1,4-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B1317072.png)
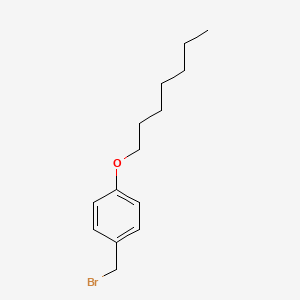
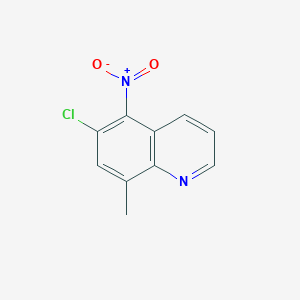

![Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1317093.png)


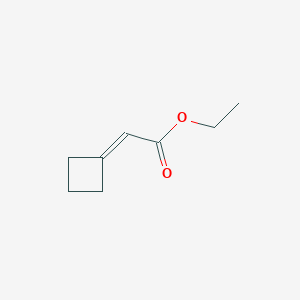
![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)

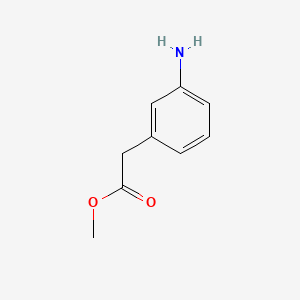

![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1317114.png)
